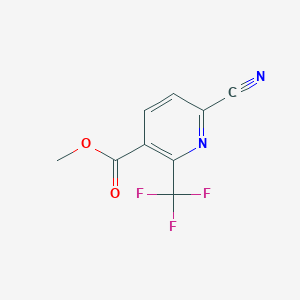

Methyl 6-cyano-2-(trifluoromethyl)nicotinate

Description

Methyl 6-cyano-2-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a cyano group at position 6, a trifluoromethyl group at position 2, and a methyl ester at position 2. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the cyano and trifluoromethyl groups, which modulate reactivity and biological activity.

Properties

Molecular Formula |

C9H5F3N2O2 |

|---|---|

Molecular Weight |

230.14 g/mol |

IUPAC Name |

methyl 6-cyano-2-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H5F3N2O2/c1-16-8(15)6-3-2-5(4-13)14-7(6)9(10,11)12/h2-3H,1H3 |

InChI Key |

KPKKVEYYKPZSAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 6-cyano-2-(trifluoromethyl)nicotinate typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid or its derivatives.

Reaction with Trifluoromethylating Agents:

Cyano Group Introduction: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 6-cyano-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl positions, leading to the formation of various substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-cyano-2-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

*Estimated based on structural similarity.

Key Observations:

Chlorine in Methyl 2-chloro-6-(trifluoromethyl)nicotinate is less electron-withdrawing than cyano, which may reduce steric hindrance compared to the bulkier CF₃ and CN groups .

Lipophilicity and Solubility :

- The methyl ester (target compound) offers moderate lipophilicity, while the ethyl ester analog (597532-36-0) is slightly more hydrophobic .

- The carboxylic acid derivative (231291-22-8) is more polar, suggesting lower cell permeability but better aqueous solubility .

Biological Activity :

- Analogs with amide substituents (e.g., compounds 45–48 in ) exhibit HIV-1 RT inhibition, highlighting the importance of substituent flexibility and hydrogen-bonding capacity . The methyl ester in the target compound may balance lipophilicity and bioavailability for similar applications.

Biological Activity

Methyl 6-cyano-2-(trifluoromethyl)nicotinate (CAS: 1360883-53-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : 230.15 g/mol

- IUPAC Name : this compound

- SMILES Notation : N#CC1=NC(C(F)(F)F)=C(C=C1)C(OC)=O

The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways. The trifluoromethyl moiety increases the compound's ability to penetrate cell membranes, allowing it to modulate the activity of enzymes or receptors involved in various biological processes. This modulation can lead to:

- Antimicrobial Effects : The compound exhibits antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the pyridine nucleus, particularly those with additional functional groups like cyano and trifluoromethyl. This compound has been evaluated for its efficacy against a range of bacterial and fungal strains.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Low |

These results indicate that while the compound shows promise, further optimization may be necessary to enhance its efficacy against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. A summary of findings from various case studies is presented below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Case Studies and Research Findings

- Antimicrobial Properties Study : A study published in Pyridine Compounds with Antimicrobial and Antiviral Activities indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assay : In a recent cytotoxicity assay involving various human cancer cell lines, this compound was found to significantly inhibit cell growth, showcasing potential as a lead compound for further development in cancer therapy .

- Mechanistic Insights : Research has shown that the compound interacts with specific signaling pathways related to cell survival and proliferation, suggesting a multifaceted mechanism of action that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.